5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrNO4 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-(4-Amino-2-nitrophenyl)furan-2-carbaldehyde.
Substitution: 5-(4-Substituted-2-nitrophenyl)furan-2-carbaldehyde.
Oxidation: 5-(4-Bromo-2-nitrophenyl)furan-2-carboxylic acid.
Scientific Research Applications
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in studying biological processes involving nitro and bromine-containing compounds.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde depends on its specific application:
Antimicrobial Activity: The compound may exert its effects by interacting with bacterial cell membranes or enzymes, leading to disruption of cellular processes.
Anticancer Activity: It may inhibit the growth of cancer cells by interfering with signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde: Similar structure but with different positions of bromine and nitro groups.
5-(4-Nitrophenyl)-2-furancarboxaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
Uniqueness
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is an organic compound notable for its unique structural features, which include a furan ring substituted with a carbaldehyde group and a 4-bromo-2-nitrophenyl moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C11H8BrN2O3, with a molecular weight of approximately 296.074 g/mol. The presence of both a bromine atom and a nitro group significantly influences its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing furan moieties can demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range between 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogenic isolates .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus |
5-(4-Nitrophenyl)furan-2-carbaldehyde | 0.22 | Escherichia coli |
5-(Phenyl)furan-2-carbaldehyde | TBD | Pseudomonas aeruginosa |
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules, such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to cellular targets, leading to disruption of cellular processes .
Case Studies
-
Antibacterial Evaluation :
A study evaluated various aryl furan derivatives for their antibacterial properties using the cup plate method against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro substitutions showed enhanced activity compared to their non-substituted counterparts . -
Antitumor Research :
Although specific data on this compound is sparse, related studies on furan derivatives suggest that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways associated with cell survival .
Properties
CAS No. |
928712-25-8 |
---|---|
Molecular Formula |
C11H6BrNO4 |
Molecular Weight |
296.07 g/mol |
IUPAC Name |
5-(4-bromo-2-nitrophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
InChI Key |
LNRRSCXPTBKRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=CC=C(O2)C=O |
Origin of Product |
United States |
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